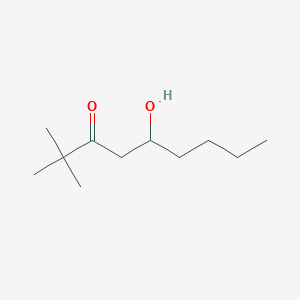
5-Hydroxy-2,2-dimethylnonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,2-dimethylnonan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group attached to the fifth carbon and two methyl groups attached to the second carbon of a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethylnonan-3-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,2-dimethylpropanal and 1-pentanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pH, ensures high yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,2-dimethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Oxo-2,2-dimethylnonan-3-one.
Reduction: 5-Hydroxy-2,2-dimethylnonan-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,2-dimethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,2-dimethylnonan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2,2-dimethylhexan-3-one
- 5-Hydroxy-2,2-dimethylheptan-3-one
- 5-Hydroxy-2,2-dimethyloctan-3-one
Uniqueness
5-Hydroxy-2,2-dimethylnonan-3-one is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties, such as boiling point and solubility
Eigenschaften
CAS-Nummer |
91157-57-2 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5-hydroxy-2,2-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-9(12)8-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
BFUBNNDTQHIHHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
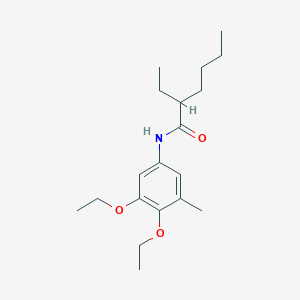
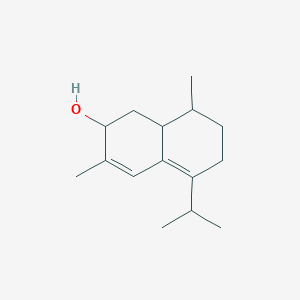
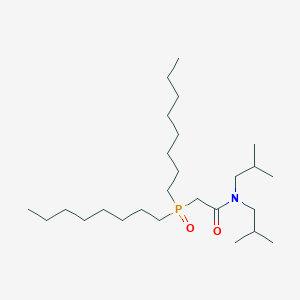
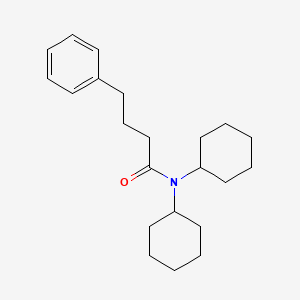
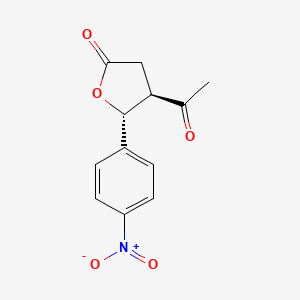
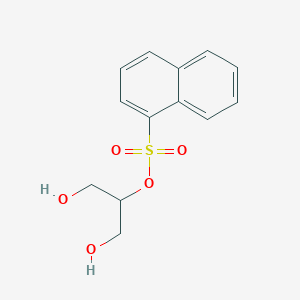
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
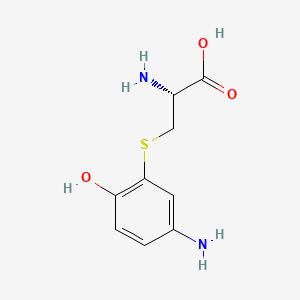
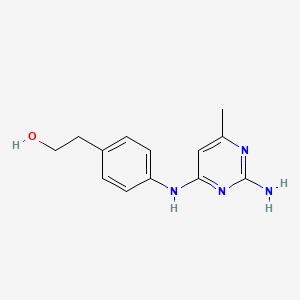
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
